molecular formula C17H21ClN6O B12222515 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12222515
M. Wt: 360.8 g/mol
InChI Key: YQNKCQOWNJECHM-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and an oxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chloropyrimidine is first synthesized through a series of halogenation and cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution, followed by the attachment of the oxane group through a ring-opening reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: This compound shares a similar piperazine and pyrimidine structure but differs in the presence of an azaspirodecane moiety.

    1-(2-Pyrimidyl)piperazine: A simpler compound with a piperazine ring substituted with a pyrimidine group.

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the combination of its pyrimidine, piperazine, and oxane groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21ClN6O

Molecular Weight

360.8 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C17H21ClN6O/c18-14-10-19-17(20-11-14)24-5-3-23(4-6-24)16-9-15(21-12-22-16)13-1-7-25-8-2-13/h9-13H,1-8H2

InChI Key

YQNKCQOWNJECHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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